molecular formula C15H23ClN2O2 B12480873 N-(3-chloro-4-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine

N-(3-chloro-4-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine

Cat. No.: B12480873
M. Wt: 298.81 g/mol
InChI Key: XGZIAGLWPHQZID-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine is a synthetic organic compound that belongs to the class of amines. This compound features a benzyl group substituted with chlorine and methoxy groups, a morpholine ring, and a propan-1-amine chain. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine typically involves multiple steps:

    Formation of the Benzyl Intermediate: The starting material, 3-chloro-4-methoxybenzaldehyde, undergoes a reductive amination reaction with a suitable amine to form the benzyl intermediate.

    Introduction of the Morpholine Ring: The benzyl intermediate is then reacted with morpholine under appropriate conditions to introduce the morpholine ring.

    Formation of the Final Product: The final step involves the reaction of the intermediate with 3-chloropropan-1-amine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating cellular signaling pathways.

    Pathways: The compound may influence various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxybenzyl)-3-(piperidin-4-yl)propan-1-amine: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(3-chloro-4-methoxybenzyl)-3-(pyrrolidin-4-yl)propan-1-amine: Similar structure but with a pyrrolidine ring.

Uniqueness

N-(3-chloro-4-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine is unique due to the presence of the morpholine ring, which may impart distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C15H23ClN2O2/c1-19-15-4-3-13(11-14(15)16)12-17-5-2-6-18-7-9-20-10-8-18/h3-4,11,17H,2,5-10,12H2,1H3

InChI Key

XGZIAGLWPHQZID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNCCCN2CCOCC2)Cl

Origin of Product

United States

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